Cas no 2413897-40-0 (tert-butyl N-(4-chloro-6-hydroxypyrimidin-2-yl)carbamate)

Tert-butyl N-(4-chloro-6-hydroxypyrimidin-2-yl)carbamate is a specialized pyrimidine derivative widely utilized in pharmaceutical and agrochemical synthesis. Its key structural features—a chloro-substituted pyrimidine core and a tert-butyl carbamate protecting group—make it a valuable intermediate in the preparation of heterocyclic compounds. The presence of both reactive chloro and hydroxyl groups allows for selective functionalization, enabling diverse downstream modifications. This compound is particularly advantageous in medicinal chemistry for constructing biologically active molecules due to its stability and compatibility with various reaction conditions. High purity and well-defined reactivity ensure consistent performance in multi-step synthetic routes, supporting efficient drug discovery and development processes.
tert-butyl N-(4-chloro-6-hydroxypyrimidin-2-yl)carbamate structure
2413897-40-0 structure
Product name:tert-butyl N-(4-chloro-6-hydroxypyrimidin-2-yl)carbamate
CAS No:2413897-40-0
MF:C9H12ClN3O3
MW:245.662880897522
CID:5674648
PubChem ID:135597678

tert-butyl N-(4-chloro-6-hydroxypyrimidin-2-yl)carbamate Chemical and Physical Properties

Names and Identifiers

    • 2413897-40-0
    • tert-butyl N-(4-chloro-6-hydroxypyrimidin-2-yl)carbamate
    • EN300-26665315
    • Inchi: 1S/C9H12ClN3O3/c1-9(2,3)16-8(15)13-7-11-5(10)4-6(14)12-7/h4H,1-3H3,(H2,11,12,13,14,15)
    • InChI Key: JBEDEWQOWHJUNU-UHFFFAOYSA-N
    • SMILES: ClC1=CC(NC(=N1)NC(=O)OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 245.0567189g/mol
  • Monoisotopic Mass: 245.0567189g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 382
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 79.8Ų

tert-butyl N-(4-chloro-6-hydroxypyrimidin-2-yl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26665315-1.0g
tert-butyl N-(4-chloro-6-hydroxypyrimidin-2-yl)carbamate
2413897-40-0
1g
$0.0 2023-05-30
Enamine
EN300-26665315-1g
tert-butyl N-(4-chloro-6-hydroxypyrimidin-2-yl)carbamate
2413897-40-0
1g
$0.0 2023-09-12

tert-butyl N-(4-chloro-6-hydroxypyrimidin-2-yl)carbamate Related Literature

Additional information on tert-butyl N-(4-chloro-6-hydroxypyrimidin-2-yl)carbamate

Comprehensive Analysis of tert-butyl N-(4-chloro-6-hydroxypyrimidin-2-yl)carbamate (CAS No. 2413897-40-0) in Modern Pharmaceutical Applications

The compound tert-butyl N-(4-chloro-6-hydroxypyrimidin-2-yl)carbamate (CAS 2413897-40-0) has emerged as a pivotal intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antiviral agents. Its unique pyrimidine scaffold and carbamate protection group make it invaluable for structure-activity relationship (SAR) studies, aligning with current industry demands for precision medicine. Researchers are increasingly focusing on its role in fragment-based drug design (FBDD), a trending topic in AI-driven drug discovery platforms.

Recent publications highlight the compound's utility in covalent inhibitor development, addressing challenges in drug-resistant mutations – a hot-button issue in oncology research forums. The 4-chloro-6-hydroxypyrimidine moiety exhibits remarkable hydrogen-bonding capacity, which computational chemists are leveraging in molecular docking simulations. This aligns with frequent search queries like "pyrimidine derivatives in targeted therapy" and "improving oral bioavailability of small molecules".

From a synthetic chemistry perspective, the tert-butyloxycarbonyl (Boc) group in this compound provides excellent amine protection during multi-step syntheses. Laboratory data indicates its stability under microwave-assisted organic synthesis conditions – a technique gaining traction in high-throughput screening workflows. These characteristics answer common search engine questions about "protecting groups for heterocyclic compounds" and "scalable routes to pharmaceutical intermediates".

The compound's chloropyrimidine core has shown particular relevance in BTK inhibitor development, a focus area in autoimmune disease research. Analytical studies using LC-MS hyphenated techniques confirm its purity profile meets stringent ICH Q3 guidelines, addressing quality concerns frequently raised in pharma manufacturing discussions. This data directly responds to trending searches about "impurity profiling of API intermediates".

In medicinal chemistry optimization, the balanced lipophilicity (LogP) of tert-butyl N-(4-chloro-6-hydroxypyrimidin-2-yl)carbamate makes it suitable for blood-brain barrier penetration studies – a key consideration in neurodegenerative disease drug development. Recent patent analyses reveal its incorporation in PROTAC molecules, connecting to the booming interest in targeted protein degradation technologies.

Environmental considerations in pharmaceutical synthesis have brought attention to this compound's potential for green chemistry applications. Its crystalline nature allows for solvent-free recrystallization, reducing waste generation – a solution to common queries about "sustainable heterocycle synthesis". Furthermore, its stability under continuous flow conditions positions it well for process intensification strategies.

The growing demand for custom synthesis of this intermediate reflects its importance in preclinical development pipelines. Analytical method development studies demonstrate robust HPLC quantification protocols, answering technical questions about "analysis of halogenated pyrimidines". These advancements support its adoption in contract research organizations worldwide.

Emerging applications in bioconjugation chemistry utilize the compound's hydroxypyrimidine group for linker development in antibody-drug conjugates (ADCs). This connects to trending searches about "next-generation payloads for ADCs". The compound's metal-chelating properties also show promise in diagnostic agent development, expanding its utility beyond traditional small molecule applications.

Recommend Articles

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd